molecular formula C13H10Br2N2O3S B13007580 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid CAS No. 886500-94-3

2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B13007580
CAS No.: 886500-94-3
M. Wt: 434.10 g/mol
InChI Key: RTQNSRHEGDUSCQ-UHFFFAOYSA-N
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Description

2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C13H10Br2N2O3S This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.

    Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.

    Allylation: The brominated quinazolinone is then allylated using an allylating agent such as allyl bromide in the presence of a base like potassium carbonate.

    Thioacetic Acid Introduction: Finally, the allylated product is reacted with thioacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propionic acid
  • 2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)butyric acid

Uniqueness

2-((3-Allyl-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the allyl, dibromo, and thioacetic acid groups in the quinazolinone core makes it a versatile compound for various chemical reactions and research applications.

Properties

CAS No.

886500-94-3

Molecular Formula

C13H10Br2N2O3S

Molecular Weight

434.10 g/mol

IUPAC Name

2-(6,8-dibromo-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C13H10Br2N2O3S/c1-2-3-17-12(20)8-4-7(14)5-9(15)11(8)16-13(17)21-6-10(18)19/h2,4-5H,1,3,6H2,(H,18,19)

InChI Key

RTQNSRHEGDUSCQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O

Origin of Product

United States

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